

Application Notes and Protocols for the Synthesis of Vaska's Complex

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Compound of Interest

Compound Name: *Iridium trichloride*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I) ($\text{IrCl}(\text{CO})(\text{PPh}_3)_2$), utilizing **iridium trichloride** hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$) as the starting material. Vaska's complex is a significant 16-electron, square planar iridium(I) compound renowned for its ability to undergo reversible oxidative addition with small molecules like O_2 , H_2 , and halogens.^{[1][2]} This reactivity makes it a valuable tool in various chemical applications, including homogeneous catalysis and as a model for biological oxygen transport.^{[1][3]}

Overview and Applications

Vaska's complex serves as a cornerstone in organometallic chemistry and has found numerous applications in both academic research and industrial processes.

1.1. Homogeneous Catalysis: The complex is a precursor for various iridium-based catalysts used in processes such as the hydrogenation of alkenes.^[1] Its ability to undergo oxidative addition is a key step in many catalytic cycles.^{[2][3]} For instance, it has been effectively used in combination with polymethylhydrosiloxane (PMHS) for the mild and chemoselective reduction of sulfoxides to sulfides.^[4] It also catalyzes the hydrosilylation of tertiary amides to form enamines.^{[1][5]}

1.2. Model for Biological Systems: A notable characteristic of Vaska's complex is its reversible binding of molecular oxygen (O_2), mimicking the function of hemoglobin.^{[1][2]} The dioxygen

ligand binds to the iridium center in a "side-on" fashion.[2][6] This property allows for its use in studies of O₂ activation and the development of synthetic oxygen carriers.[1]

1.3. Drug Development and Organic Synthesis: In the realm of drug development and complex molecule synthesis, Vaska's complex has been employed in late-stage functionalization. For example, it has been used in reductive Strecker reactions to synthesize α -aminonitriles, which are precursors to amino acids.[5] Its role in the chemoselective reduction of amides to generate reactive intermediates that can be trapped by nucleophiles is also of significant interest.[5]

Experimental Protocols

The synthesis of Vaska's complex from **iridium trichloride** hydrate is a well-established procedure. The following protocols detail the necessary reagents, equipment, and steps.

2.1. Synthesis of trans-IrCl(CO)(PPh₃)₂

This protocol is adapted from established literature procedures.[2][6][7] Triphenylphosphine acts as both a ligand and a reducing agent, while the carbonyl ligand is typically derived from the decomposition of the solvent, dimethylformamide (DMF).[2][6]

Materials and Equipment:

- **Iridium trichloride** hydrate (IrCl₃·xH₂O)
- Triphenylphosphine (PPh₃)
- Dimethylformamide (DMF), anhydrous
- Aniline (optional, to accelerate the reaction)
- Ethanol
- 50 mL round-bottom flask
- Reflux condenser
- Nitrogen gas inlet and bubbler

- Oil bath
- Magnetic stirrer and stir bar
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Schlenk line or glovebox for inert atmosphere techniques

Procedure:

- To a 50 mL round-bottom flask, add **iridium trichloride** hydrate (e.g., 0.106 g, ~0.3 mmol) and triphenylphosphine (e.g., 0.398 g, ~1.5 mmol).[7][8]
- Add anhydrous dimethylformamide (10 mL) and, optionally, aniline (0.120 mL) to the flask.[7]
- Place a magnetic stir bar in the flask and fit it with a reflux condenser.
- Purge the system with nitrogen gas for approximately 10 minutes to establish an inert atmosphere.[7]
- Heat the reaction mixture to reflux (approximately 160-165 °C) in an oil bath under a continuous nitrogen atmosphere for about 2 hours.[7][8] The solution should become a clear yellow.
- After the reflux period, allow the flask to cool to below 50 °C.[7]
- Add 30 mL of ethanol to the cooled solution to precipitate the product.[7]
- Transfer the mixture to an Erlenmeyer flask and cool it in a freezer to facilitate complete crystallization.[7]
- Collect the bright yellow crystalline solid by vacuum filtration, wash with ethanol, and dry under vacuum.[7]

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- DMF is a skin and respiratory irritant. Aniline is toxic. Handle with care.
- The reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation.

Data Presentation

The synthesized Vaska's complex should be characterized to confirm its identity and purity. Below is a summary of expected quantitative data.

Table 1: Physicochemical and Spectroscopic Data for Vaska's Complex

Property	Value	Reference(s)
Chemical Formula	$\text{IrCl}(\text{CO})(\text{P}(\text{C}_6\text{H}_5)_3)_2$	[2]
Molar Mass	780.25 g/mol	[2]
Appearance	Bright yellow crystalline solid	[1][2]
Melting Point	215 °C (decomposes)	[2][6]
Solubility	Soluble in benzene, toluene, chloroform; insoluble in water and ethanol	[1][9]
IR Spectroscopy (ν_{CO})	~1967 cm^{-1} (in CHCl_3)	[1][10]
^1H NMR (CDCl_3 , δ)	7.24-7.91 ppm (multiplet, aromatic protons)	[1][11]
^{31}P NMR (CDCl_3 , δ)	~24.5 ppm (singlet)	[11]

Table 2: Effect of Oxidative Addition on the IR Carbonyl Stretching Frequency (ν_{CO})

The position of the carbonyl stretching frequency in the IR spectrum is sensitive to the oxidation state and coordination environment of the iridium center. Oxidative addition to

Vaska's complex leads to an increase in ν_{CO} due to reduced π -backbonding from the Ir(III) center to the CO ligand.[2][6][9]

Reactant	Product Formula	ν_{CO} (cm $^{-1}$)	Reference(s)
-	IrCl(CO)(PPh ₃) ₂	1967	[1][12]
O ₂	IrCl(O ₂)(CO)(PPh ₃) ₂	2015	[12]
HCl	IrHCl ₂ (CO)(PPh ₃) ₂	2046	[12]
CH ₃ I	IrCl(CH ₃)I(CO)(PPh ₃) ₂	2047	[12]
SO ₂	IrCl(SO ₂)(CO)(PPh ₃) ₂	2021	[12]

Visualizations

4.1. Experimental Workflow for the Synthesis of Vaska's Complex

The following diagram illustrates the key steps in the synthesis of Vaska's complex from **iridium trichloride** hydrate.

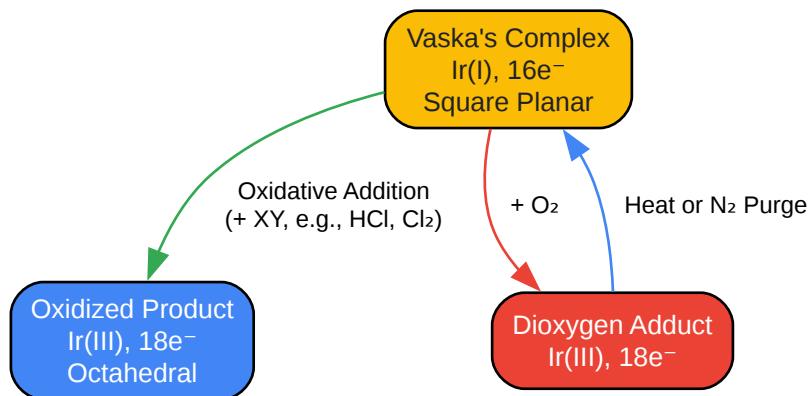


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Caption: Workflow for the synthesis of Vaska's complex.

4.2. Oxidative Addition and Reversible Oxygen Binding

This diagram illustrates the central reactivity of Vaska's complex: oxidative addition and its notable reversible binding of molecular oxygen.

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Caption: Reactivity of Vaska's complex.

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